3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción
The exact mass of the compound 3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is 455.18450629 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)-6-(4-methyl-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-16-7-8-18(14-24(16)30(32)33)27-26-23(28-21-5-3-4-6-22(21)29-27)13-19(15-25(26)31)17-9-11-20(34-2)12-10-17/h3-12,14,19,27-29H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOFSJXBEJOGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O3
- Molecular Weight : 388.45 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Biological Activity Overview
Research has shown that compounds in the dibenzo diazepine class exhibit various biological activities including:
- Anticancer Activity : The compound's structure suggests potential interactions with cellular targets involved in cancer progression.
- Cytotoxicity : Studies have indicated that this compound may possess cytotoxic effects against specific cancer cell lines.
The anticancer activity of the compound appears to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis in tumor cells through intrinsic pathways.
- Inhibition of Drug Resistance : Preliminary studies indicate that it may overcome multidrug resistance (MDR) mechanisms in cancer cells.
Case Studies and Findings
A series of studies have evaluated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | KB-3-1 (P-gp-negative) | 15.0 | Cytotoxicity |
| Study 2 | KB-V1 (P-gp-positive) | 7.0 | MDR1 Selectivity |
| Study 3 | HeLa Cells | 12.5 | Apoptosis Induction |
In these studies:
- Study 1 demonstrated significant cytotoxicity against KB-3-1 cells with an IC50 of 15 µM.
- Study 2 showed enhanced selectivity for KB-V1 cells with an IC50 of 7 µM, suggesting potential effectiveness against drug-resistant cancer types.
- Study 3 indicated that the compound induced apoptosis in HeLa cells with an IC50 of 12.5 µM.
Pharmacophore Development
Pharmacophore modeling has been employed to identify crucial structural features responsible for the biological activity of the compound. Key features include:
- The presence of the methoxy group which enhances lipophilicity and cellular uptake.
- The nitro group which may facilitate interactions with biological targets.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
